molecular formula C13H7BrF2O B13166333 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde

Cat. No.: B13166333
M. Wt: 297.09 g/mol
InChI Key: FIROIPGYCIZYFJ-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine and fluorine atoms on its benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde typically involves multiple steps starting from 2-bromo-6-fluorotoluene. The process includes:

    Bromination: 2-bromo-6-fluorotoluene is brominated using hydrogen bromide and hydrogen peroxide to yield 2-bromo-6-fluorobenzyl bromide.

    Hydrolysis: The bromide is then hydrolyzed in the presence of ethanol to form 2-bromo-6-fluorophenyl methanol.

    Oxidation: The methanol derivative is oxidized using potassium permanganate to produce 2-bromo-6-fluorobenzoic acid.

    Sommlet Reaction: Finally, the benzoic acid undergoes a Sommlet reaction with methenamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also influence the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-3-fluorophenol
  • 2-Bromo-4,6-difluorophenyl isocyanate

Comparison: Compared to these similar compounds, 2-(2-Bromo-6-fluorophenyl)-3-fluorobenzaldehyde is unique due to the presence of both an aldehyde group and multiple halogen atoms on the benzene ring.

Properties

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

IUPAC Name

2-(2-bromo-6-fluorophenyl)-3-fluorobenzaldehyde

InChI

InChI=1S/C13H7BrF2O/c14-9-4-2-6-11(16)13(9)12-8(7-17)3-1-5-10(12)15/h1-7H

InChI Key

FIROIPGYCIZYFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Br)F)C=O

Origin of Product

United States

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